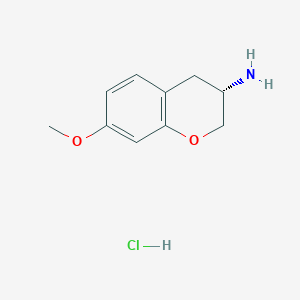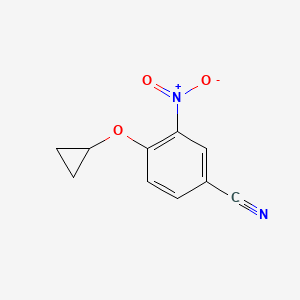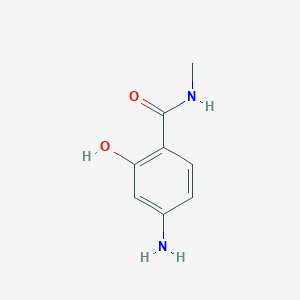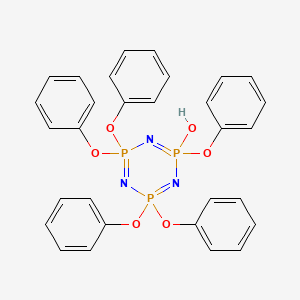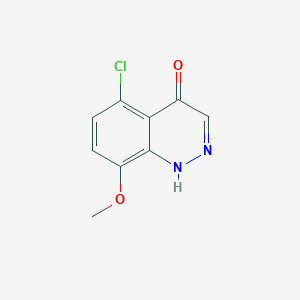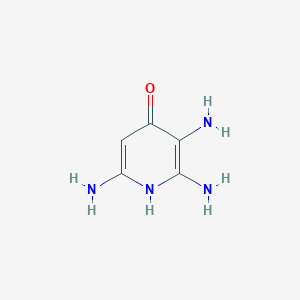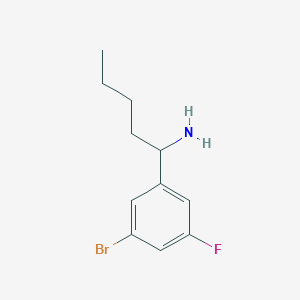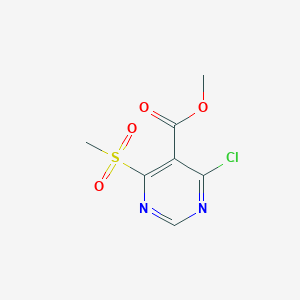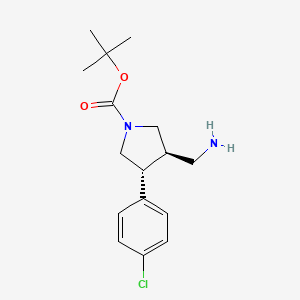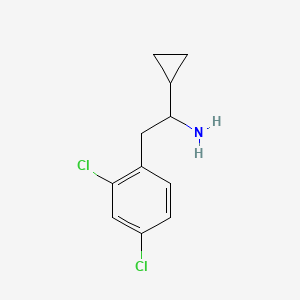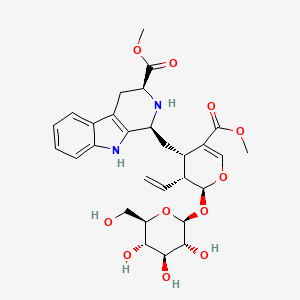
5(S)-5-Carbomethoxystrictosidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(S)-5-Carbomethoxystrictosidine is a complex organic compound that belongs to the class of indole alkaloids These compounds are known for their diverse biological activities and are often found in various plant species
Preparation Methods
The synthesis of 5(S)-5-Carbomethoxystrictosidine typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of the indole core, followed by the introduction of the carbomethoxy group at the 5-position. Reaction conditions may vary, but common reagents include strong acids or bases, oxidizing agents, and protective groups to ensure the selectivity of the reactions.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow chemistry or the use of biocatalysts to improve yield and reduce the number of steps required.
Chemical Reactions Analysis
5(S)-5-Carbomethoxystrictosidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction is used to reduce double bonds or remove oxygen-containing groups. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
5(S)-5-Carbomethoxystrictosidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5(S)-5-Carbomethoxystrictosidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote cell survival.
Comparison with Similar Compounds
5(S)-5-Carbomethoxystrictosidine can be compared with other indole alkaloids, such as:
Vinblastine: Known for its use in cancer therapy.
Reserpine: Used in the treatment of hypertension.
Ajmalicine: Used as an antihypertensive agent.
What sets this compound apart is its unique structural features and the specific biological activities it exhibits. Its carbomethoxy group at the 5-position provides distinct chemical properties that can be exploited for various applications.
Properties
Molecular Formula |
C29H36N2O11 |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
methyl (1S,3S)-1-[[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C29H36N2O11/c1-4-13-15(9-19-22-16(10-20(30-19)27(37)39-3)14-7-5-6-8-18(14)31-22)17(26(36)38-2)12-40-28(13)42-29-25(35)24(34)23(33)21(11-32)41-29/h4-8,12-13,15,19-21,23-25,28-35H,1,9-11H2,2-3H3/t13-,15+,19+,20+,21-,23-,24+,25-,28+,29+/m1/s1 |
InChI Key |
MDCXDLDKQKBOES-XOMSRXTOSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C([C@@H](N1)C[C@H]3[C@H]([C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C)NC5=CC=CC=C25 |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)CC3C(C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C=C)NC5=CC=CC=C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13033451.png)
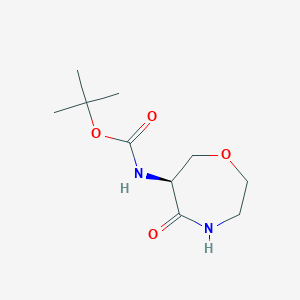
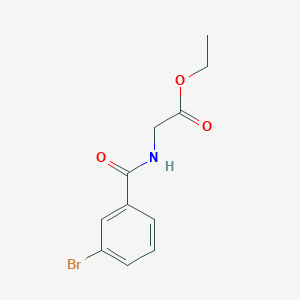
![(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13033466.png)
